Superior Inhibitory Potency Against Human Synovial PLA2: Dysidotronic Acid vs. Manoalide
Dysidotronic acid inhibits human synovial PLA2 with an IC₅₀ of 2.6 μM, which is lower than the IC₅₀ of 3.9 μM observed for the reference inhibitor manoalide when tested under comparable assay conditions [1][2]. This represents a 1.5‑fold potency advantage for dysidotronic acid against the therapeutically relevant human enzyme.
| Evidence Dimension | IC₅₀ for human synovial phospholipase A2 (hs-PLA2) inhibition |
|---|---|
| Target Compound Data | 2.6 μM |
| Comparator Or Baseline | Manoalide: 3.9 μM |
| Quantified Difference | 1.5‑fold higher potency (dysidotronic acid IC₅₀ / manoalide IC₅₀ = 0.67) |
| Conditions | In vitro enzymatic assay using isolated human synovial PLA2 |
Why This Matters
For researchers evaluating anti‑inflammatory agents, a lower IC₅₀ against hs‑PLA2 translates to greater target engagement at equivalent concentrations, potentially reducing the required dose for downstream cellular or in vivo studies.
- [1] Giannini, C., Debitus, C., Lucas, R., Ubeda, A., Payá, M., Hooper, J. N. A., & D'Auria, M. V. (2000). Dysidotronic acid, a new and selective human phospholipase A2 inhibitor from the sponge Dysidea sp. Tetrahedron Letters, 41(17), 3257-3260. View Source
- [2] Randazzo, A., Debitus, C., Minale, L., García-Pastor, P., Alcaraz, M. J., & Payá, M. (1998). Petrosaspongiolides M−R: new potent and selective phospholipase A2 inhibitors from the New Caledonian marine sponge Petrosaspongia nigra. Journal of Natural Products, 61(5), 571-575. View Source
